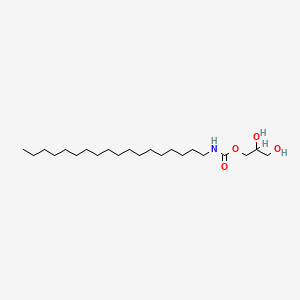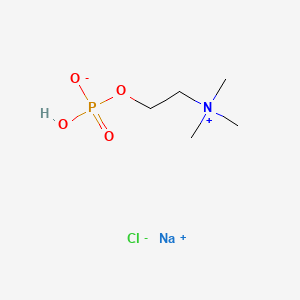
5-Methyl-3-isoxazolecarboxylic acid 2-pentylhydrazide hydrochloride
Overview
Description
5-Methyl-3-isoxazolecarboxylic acid 2-pentylhydrazide hydrochloride is a chemical compound that has been extensively researched for its potential applications in scientific research. It is a hydrazide derivative of 5-methylisoxazole-3-carboxylic acid, which has been shown to have a variety of biological activities.
Mechanism of Action
The mechanism of action of 5-Methyl-3-isoxazolecarboxylic acid 2-pentylhydrazide hydrochloride is not well understood. However, it has been shown to have a variety of biological activities, including anti-inflammatory, antioxidant, and neuroprotective effects. It has also been shown to inhibit the activity of certain enzymes, such as acetylcholinesterase and butyrylcholinesterase.
Biochemical and Physiological Effects:
5-Methyl-3-isoxazolecarboxylic acid 2-pentylhydrazide hydrochloride has been shown to have a variety of biochemical and physiological effects. It has been shown to increase the levels of certain neurotransmitters, such as dopamine and acetylcholine, in the brain. It has also been shown to decrease the levels of certain inflammatory cytokines, such as TNF-alpha and IL-6, in the body. Additionally, it has been shown to have antioxidant effects, which may help protect against oxidative stress.
Advantages and Limitations for Lab Experiments
One advantage of using 5-Methyl-3-isoxazolecarboxylic acid 2-pentylhydrazide hydrochloride in lab experiments is its potential as a scaffold for the design of new drugs. It has also been shown to have a variety of biological activities, which makes it a useful tool for studying various biological pathways. However, one limitation is that its mechanism of action is not well understood, which may make it difficult to interpret experimental results.
Future Directions
There are many potential future directions for research on 5-Methyl-3-isoxazolecarboxylic acid 2-pentylhydrazide hydrochloride. One area of interest is in the development of new drugs based on this compound. It may also be useful to further investigate its mechanism of action and its potential therapeutic applications. Additionally, it may be useful to study the effects of this compound in different animal models and to investigate its potential toxicity. Overall, there is much potential for further research on this compound and its applications in scientific research.
Scientific Research Applications
5-Methyl-3-isoxazolecarboxylic acid 2-pentylhydrazide hydrochloride has been used in a variety of scientific research applications. One area of interest is in the development of new drugs. This compound has been shown to have potential as a scaffold for the design of new drugs targeting various biological pathways. It has also been studied for its potential as a therapeutic agent for the treatment of diseases such as cancer, Alzheimer's disease, and Parkinson's disease.
properties
IUPAC Name |
[(5-methyl-1,2-oxazole-3-carbonyl)amino]-pentylazanium;chloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H17N3O2.ClH/c1-3-4-5-6-11-12-10(14)9-7-8(2)15-13-9;/h7,11H,3-6H2,1-2H3,(H,12,14);1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UHGJVNBWRJHZLS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC[NH2+]NC(=O)C1=NOC(=C1)C.[Cl-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H18ClN3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.72 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
94980-63-9 | |
| Record name | 3-Isoxazolecarboxylic acid, 5-methyl-, 2-pentylhydrazide, hydrochloride | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0094980639 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![N-(3-(benzo[d]thiazol-2-yl)phenyl)-4-((4-fluorophenyl)sulfonyl)butanamide](/img/structure/B3059091.png)









![1-(2-Propynyl)-4-[3-(trifluoromethyl)phenyl]piperazine](/img/structure/B3059108.png)

